molecular formula C25H26N4S B12154509 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-(4-methylphenyl)thiourea

1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-(4-methylphenyl)thiourea

Cat. No.: B12154509
M. Wt: 414.6 g/mol
InChI Key: XMOKZRPDLXBTHS-UHFFFAOYSA-N
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Description

1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-(4-methylphenyl)thiourea is a complex organic compound that features a piperazine ring substituted with a fluorenyl group and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-(4-methylphenyl)thiourea typically involves the reaction of 4-(9H-fluoren-9-yl)piperazine with 4-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-(4-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-(4-methylphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cysteine proteases.

    Medicine: Explored for its potential therapeutic properties, including antimalarial and anticancer activities.

Mechanism of Action

The mechanism of action of 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-(4-methylphenyl)thiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of cysteine proteases, which are crucial for the survival and proliferation of certain pathogens.

Comparison with Similar Compounds

Similar Compounds

    4-(9H-fluoren-9-yl)piperazin-1-yl) methanone derivatives: These compounds share the fluorenyl-piperazine core but differ in their functional groups, leading to variations in their chemical and biological properties.

    N-(pyridin-2-ylmethylene)piperazin-1-amine derivatives: These compounds also feature a piperazine ring but are substituted with different aromatic groups.

Uniqueness

1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-(4-methylphenyl)thiourea is unique due to its combination of a fluorenyl group and a thiourea moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H26N4S

Molecular Weight

414.6 g/mol

IUPAC Name

1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C25H26N4S/c1-18-10-12-19(13-11-18)26-25(30)27-29-16-14-28(15-17-29)24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24H,14-17H2,1H3,(H2,26,27,30)

InChI Key

XMOKZRPDLXBTHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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